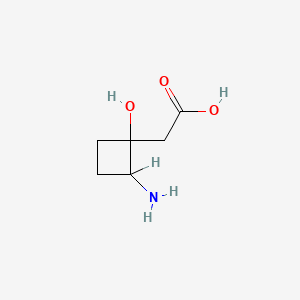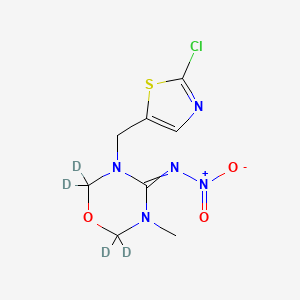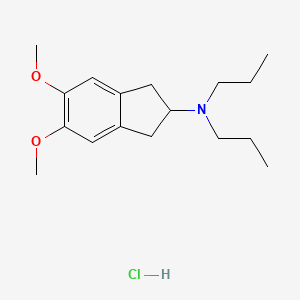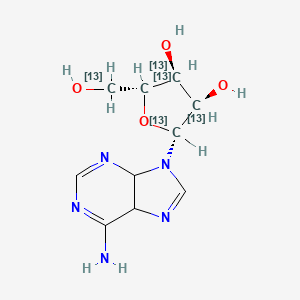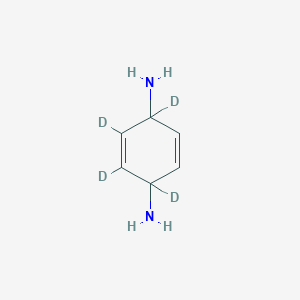
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine is a deuterated derivative of cyclohexa-2,5-diene-1,4-diamine Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine can be synthesized through several methods. One common approach involves the deuteration of cyclohexa-2,5-diene-1,4-diamine using deuterium gas (D2) in the presence of a suitable catalyst. The reaction typically occurs under high pressure and elevated temperatures to ensure efficient incorporation of deuterium atoms into the molecule.
Another method involves the use of deuterated reagents in the synthesis of cyclohexa-2,5-diene-1,4-diamine. For example, starting from deuterated benzene, a series of reactions including nitration, reduction, and deuteration can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process parameters, such as temperature, pressure, and catalyst selection, are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated quinones.
Reduction: Reduction reactions can convert the compound into deuterated cyclohexane derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Deuterated quinones.
Reduction: Deuterated cyclohexane derivatives.
Substitution: Various deuterated derivatives depending on the substituent introduced.
科学研究应用
1,2,3,4-Tetradeuteriocyclohexa-2,5-diene-1,4-diamine has several scientific research applications:
Chemistry: Used as a model compound in studies of reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies due to its altered metabolic stability.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
作用机制
The mechanism of action of 1,2,3,4-tetradeuteriocyclohexa-2,5-diene-1,4-diamine involves its interaction with molecular targets and pathways in chemical and biological systems. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of intermediates. In biological systems, the compound may interact with enzymes and receptors, leading to altered metabolic pathways and reduced rates of degradation.
相似化合物的比较
Similar Compounds
Cyclohexa-2,5-diene-1,4-diamine: The non-deuterated analog of 1,2,3,4-tetradeuteriocyclohexa-2,5-diene-1,4-diamine.
1,2,3,4-Tetradeuteriobenzene: A deuterated derivative of benzene with similar isotopic composition.
Deuterated cyclohexane: Another deuterated compound with a similar cyclic structure.
Uniqueness
This compound is unique due to its specific deuterium incorporation at the 1,2,3,4 positions of the cyclohexa-2,5-diene-1,4-diamine ring. This specific isotopic labeling allows for detailed studies of reaction mechanisms and isotope effects, making it a valuable tool in both chemical and biological research.
属性
IUPAC Name |
1,2,3,4-tetradeuteriocyclohexa-2,5-diene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-1-2-6(8)4-3-5/h1-6H,7-8H2/i1D,2D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZDWNYQSGAOV-NMRLXUNGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C=CC1([2H])N)([2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

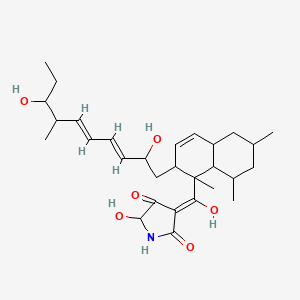
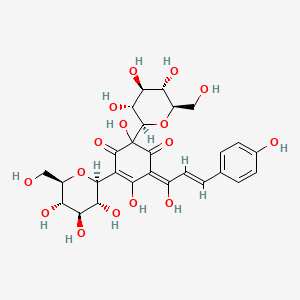
![1-[4-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B1146121.png)
